Lithium;oxirane
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Overview
Description
Lithium;oxirane, also known as lithiated oxirane, is a compound that combines lithium with oxirane, a three-membered cyclic ether. This compound is significant in organic synthesis due to its unique reactivity, driven by the strained ring structure of oxirane and the highly reactive nature of lithium. Lithiated oxiranes are valuable intermediates in various chemical reactions, making them essential in both academic research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithiated oxiranes are typically prepared through the lithiation of oxiranes. This process involves the deprotonation of oxirane using a strong base, such as butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium species from reacting with moisture or oxygen. The general reaction can be represented as follows:
Oxirane+BuLi→Lithiated Oxirane+BuH
Industrial Production Methods
In industrial settings, the production of lithiated oxiranes often involves large-scale lithiation processes. These processes are designed to be efficient and scalable, ensuring a consistent supply of the compound for various applications. The use of automated systems and controlled environments helps maintain the purity and reactivity of the lithiated oxiranes .
Chemical Reactions Analysis
Types of Reactions
Lithiated oxiranes undergo a variety of chemical reactions, including:
Nucleophilic Substitution: The lithium atom in lithiated oxiranes acts as a nucleophile, attacking electrophilic centers in other molecules.
Ring-Opening Reactions: The strained three-membered ring of oxirane can be opened under acidic or basic conditions, leading to the formation of various products.
Transmetalation: Lithiated oxiranes can undergo transmetalation reactions with other metal reagents, forming new organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with lithiated oxiranes include:
Acids: For ring-opening reactions, acids such as hydrochloric acid or sulfuric acid are often used.
Bases: Strong bases like sodium hydroxide or potassium tert-butoxide can also induce ring-opening.
Metal Reagents: Reagents like diethylzinc or trimethylaluminum are used in transmetalation reactions.
Major Products
The major products formed from reactions involving lithiated oxiranes depend on the specific reaction conditions and reagents used. For example, ring-opening reactions can yield diols, while transmetalation can produce various organometallic compounds .
Scientific Research Applications
Lithiated oxiranes have a wide range of applications in scientific research, including:
Chemistry: They are used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Lithiated oxiranes are employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: They play a role in the synthesis of biologically active compounds, such as antiviral and anticancer agents.
Industry: Lithiated oxiranes are used in the production of polymers, resins, and other materials with specialized properties
Mechanism of Action
The mechanism of action of lithiated oxiranes involves their high reactivity due to the strained ring structure of oxirane and the nucleophilic nature of lithium. The lithium atom can attack electrophilic centers in other molecules, leading to the formation of new bonds and the opening of the oxirane ring. This reactivity makes lithiated oxiranes valuable intermediates in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethylene Oxide: A simple epoxide with a similar three-membered ring structure but without the lithium atom.
Propylene Oxide: Another epoxide with a three-membered ring, used in the production of polyurethanes.
Oxetane: A four-membered cyclic ether with different reactivity due to the larger ring size .
Uniqueness
Lithiated oxiranes are unique due to the presence of the lithium atom, which imparts additional reactivity and allows for a broader range of chemical transformations. This makes them more versatile compared to other epoxides and cyclic ethers .
Properties
CAS No. |
264910-85-2 |
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Molecular Formula |
C2H4LiO+ |
Molecular Weight |
51.0 g/mol |
IUPAC Name |
lithium;oxirane |
InChI |
InChI=1S/C2H4O.Li/c1-2-3-1;/h1-2H2;/q;+1 |
InChI Key |
WNIPUWPCERUGNX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CO1 |
Origin of Product |
United States |
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